molecular formula C30H28N4O4 B15250569 1,4,5,8-Tetraamino-2,7-bis(3-ethylphenoxy)anthracene-9,10-dione CAS No. 88600-67-3

1,4,5,8-Tetraamino-2,7-bis(3-ethylphenoxy)anthracene-9,10-dione

Cat. No.: B15250569
CAS No.: 88600-67-3
M. Wt: 508.6 g/mol
InChI Key: GDDSLJBREFVYGF-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-bis(3-ethylphenoxy)anthracene-9,10-dione is a complex organic compound with the molecular formula C28H24N4O4 It is a derivative of anthracenedione, characterized by the presence of four amino groups and two ethylphenoxy groups attached to the anthracene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-Tetraamino-2,7-bis(3-ethylphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method starts with the preparation of the anthracenedione core, followed by the introduction of amino groups and ethylphenoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-bis(3-ethylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthracenedione core to its corresponding hydroquinone form.

    Substitution: The amino and ethylphenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds with modified functional groups.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-bis(3-ethylphenoxy)anthracene-9,10-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4,5,8-Tetraamino-2,7-bis(3-ethylphenoxy)anthracene-9,10-dione involves its interaction with molecular targets through hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
  • 1,4,5,8-Tetraamino-2,7-bis(3-ethoxyphenoxy)anthracene-9,10-dione
  • 1,4,5,8-Tetranitronaphthalene

Uniqueness

Compared to similar compounds, 1,4,5,8-Tetraamino-2,7-bis(3-ethylphenoxy)anthracene-9,10-dione is unique due to the specific positioning and nature of its ethylphenoxy groups. This structural difference can lead to distinct chemical reactivity and interaction profiles, making it particularly valuable for specific applications in research and industry.

Properties

CAS No.

88600-67-3

Molecular Formula

C30H28N4O4

Molecular Weight

508.6 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-bis(3-ethylphenoxy)anthracene-9,10-dione

InChI

InChI=1S/C30H28N4O4/c1-3-15-7-5-9-17(11-15)37-21-13-19(31)23-25(27(21)33)30(36)26-24(29(23)35)20(32)14-22(28(26)34)38-18-10-6-8-16(4-2)12-18/h5-14H,3-4,31-34H2,1-2H3

InChI Key

GDDSLJBREFVYGF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C(=C(C=C4N)OC5=CC=CC(=C5)CC)N)N

Origin of Product

United States

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